2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-[4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c1-3-24-16(23)10(2)25-13-6-4-11(5-7-13)14-8-12(17(19,20)21)9-15(18)22-14/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKENSXABRQIBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the agrochemical and pharmaceutical industries. The specific targets can vary widely depending on the specific application and the structure of the compound.
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or interacting with dna.
Biochemical Pathways
Similar compounds are known to affect a wide range of biochemical pathways, depending on their specific targets and mode of action.
Pharmacokinetics
The pharmacokinetics of similar compounds can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological characteristics.
Result of Action
Similar compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets.
Biological Activity
2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. It belongs to a class of compounds that interact with various biological pathways, particularly in the context of metabolic regulation and inflammation.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H16ClF3N2O3
- Molecular Weight : 364.76 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific G protein-coupled receptors (GPCRs), particularly GPR40 (also known as FFAR1). This receptor is involved in mediating insulin secretion in response to free fatty acids, which is crucial for glucose homeostasis.
Key Mechanisms:
- GPR40 Activation : The compound enhances the secretion of insulin from pancreatic β-cells when glucose levels are elevated, potentially improving glycemic control in diabetic models .
- Inhibition of Pro-inflammatory Pathways : It may also exhibit anti-inflammatory properties by modulating the activity of cyclooxygenase enzymes (COX), which are involved in the inflammatory response .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent agonistic activity on GPR40, leading to increased intracellular calcium mobilization and activation of downstream signaling pathways associated with insulin secretion .
In Vivo Studies
Animal models have shown that administration of the compound results in:
- Reduction in Blood Glucose Levels : Significant decreases in fasting blood glucose levels were observed, indicating its potential as an antidiabetic agent.
- Improvement in Lipid Profiles : The compound has been shown to positively influence lipid metabolism, reducing triglyceride levels and improving overall metabolic health .
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Diabetes Management :
- A study involving diabetic rats treated with varying doses of the compound showed a dose-dependent reduction in blood glucose levels. The highest dose resulted in a 30% decrease compared to control groups, highlighting its potential as a therapeutic agent for managing diabetes.
-
Case Study on Inflammation :
- In models of acute inflammation, administration of the compound resulted in reduced paw edema in rats, suggesting its efficacy as an anti-inflammatory agent. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
a) 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester
- Molecular Formula : C₁₉H₂₁F₃N₂O₃
- Molecular Weight : 382.38 g/mol
- Key Difference: Replacement of the 6-chloro group with a dimethylamino (-N(CH₃)₂) group.
- Biological Activity: Dimethylamino substitution could enhance systemic mobility in plants but reduce herbicidal potency due to decreased oxidative stability .
b) Quizalofop-P-ethyl
- IUPAC Name: Ethyl (2R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate
- Molecular Formula : C₁₉H₁₇ClN₂O₄
- Key Difference: Pyridine replaced by a chloroquinoxaline ring.
- Impact: Selectivity: Quinoxaline’s planar structure enhances interaction with ACCase in monocots, making it highly effective against grassy weeds . Metabolism: Faster degradation in soil compared to pyridine derivatives due to quinoxaline’s susceptibility to microbial breakdown .
Ester Group Modifications
a) Fluazifop-butyl
- IUPAC Name: Butyl 2-[4-(5-trifluoromethyl-2-pyridinyloxy)phenoxy]propionate
- Molecular Formula: C₂₀H₂₁F₃NO₄
- Key Difference : Ethyl ester replaced by a butyl ester.
- Impact :
b) Fenoxaprop-P-ethyl
- IUPAC Name: Ethyl (R)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionate
- Molecular Formula: C₁₈H₁₆ClNO₅
- Key Difference : Pyridine replaced by a benzoxazole ring.
- Impact :
Substituent Variations on the Phenoxy Ring
a) D-(+)-2-[4-(2,4-Dichlorophenoxy)-phenoxy]-propionic acid ethyl ester
- Molecular Formula : C₁₇H₁₅Cl₂O₄
- Key Difference: Phenoxy ring substituted with 2,4-dichloro groups instead of a pyridinyl group.
- Impact :
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
Key Research Findings
- Stereochemical Influence: The (R)-enantiomer of phenoxypropionate esters (e.g., Quizalofop-P-ethyl) exhibits 10–100× higher herbicidal activity than the (S)-form due to ACCase binding specificity .
- Trifluoromethyl Role : The CF₃ group in pyridine enhances metabolic stability and rainfastness by resisting hydrolysis and oxidation .
- Ester Group Dynamics : Ethyl esters balance solubility and volatility, while bulkier esters (e.g., butyl) prolong residual activity but may require surfactants for foliar uptake .
Preparation Methods
Preparation of Key Intermediate: 2-Chloro-4-(trifluoromethyl)pyridine
A crucial intermediate is 2-chloro-4-(trifluoromethyl)pyridine, which is synthesized via a multi-step process with relatively mild conditions and high yields, suitable for large-scale production:
| Step | Reaction Details | Conditions | Yield/Notes |
|---|---|---|---|
| S1 | Reaction of vinyl n-butyl ether with trifluoroacetic anhydride in presence of pyridine | -10°C to 0°C dropwise addition, then 25°C for 2 hours | Stable intermediate 4-butoxy-1,1,1-trifluoro-3-en-2-one |
| S2 | Subsequent transformations (not fully detailed in source) | Controlled temperature and solvent conditions | High reaction yield, stable intermediates |
This method emphasizes control of temperature and use of acid-binding agents to maintain stability and optimize yield.
Synthesis of 2-(4-Hydroxyphenoxy)propionic Acid
The phenoxy propionic acid intermediate is prepared by reacting 2-(4-hydroxyphenoxy)propionic acid with sodium hydroxide under cooled conditions (5 °C) in water, facilitating deprotonation and activation for subsequent coupling:
| Parameter | Description |
|---|---|
| Reactants | 2-(4-hydroxyphenoxy)propionic acid, sodium hydroxide, water |
| Conditions | 5 °C, aqueous medium |
| Purpose | Formation of phenolate ion for nucleophilic substitution |
Coupling to Form the Target Compound
The coupling of the pyridinyl moiety with the phenoxy propionic acid derivative is typically achieved via nucleophilic aromatic substitution or etherification reactions, followed by esterification to yield the ethyl ester form. A representative patent (CN100546984C) details the preparation of fenoxaprop-p-ethyl, which is structurally analogous and serves as a model:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of phenolate from 2-(4-hydroxyphenoxy)propionic acid | Sodium hydroxide, water, 5 °C | Activates phenol group for coupling |
| 2 | Nucleophilic substitution with 2-chloro-4-(trifluoromethyl)pyridine derivative | Controlled temperature, organic solvent | Forms the phenoxy linkage |
| 3 | Esterification with ethanol or ethylating agent | Acid catalyst or base, reflux | Yields ethyl ester |
This method ensures high purity and yield of the final compound, suitable for herbicidal applications.
Alternative Reduction and Functionalization Steps
In some synthetic routes, nitro aromatic precursors are reduced to corresponding anilines using sodium tetrahydroborate in aqueous media at 55 °C over 3 hours, employing green chemistry principles. This step is relevant for preparing substituted aniline intermediates related to the pyridine ring system:
| Parameter | Description |
|---|---|
| Reducing Agent | Sodium tetrahydroborate |
| Solvent | Water |
| Temperature | 55 °C |
| Time | 3 hours |
| Outcome | High purity aniline derivatives for further synthesis |
This method offers efficient reduction with catalyst recovery and product purification by silica gel chromatography.
Summary Table of Preparation Methods
Research Findings and Optimization
- The use of mild reaction temperatures and acid-binding agents in the synthesis of the pyridine intermediate enhances stability and yield, crucial for scale-up.
- Controlled cooling during phenolate formation prevents side reactions and ensures high nucleophilicity for coupling.
- Sodium tetrahydroborate reduction in aqueous media is an environmentally friendly method for preparing amino intermediates, improving overall synthetic sustainability.
- Purification steps involving silica gel chromatography and monitoring by thin-layer chromatography (TLC) and NMR ensure the structural integrity and purity of the final product.
Q & A
Q. Advanced Optimization Strategies
- Computational reaction path analysis : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers, reducing trial-and-error experimentation .
- Machine learning : Training models on analogous aryloxyphenoxypropionate syntheses to predict optimal catalysts or solvent systems .
Q. Table 1: Comparative Reaction Conditions for Analogous Compounds
| Compound | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Quizalofop-ethyl | K₂CO₃ | DMF | 78 | |
| Fluazifop-butyl | NaH | THF | 85 | |
| Target Compound (Model) | Cs₂CO₃ (predicted) | DMSO | [Pending] |
How does enantiomeric purity impact herbicidal efficacy, and what methods resolve chiral isomers?
Basic Research Focus
The (R)-enantiomer is typically bioactive in aryloxyphenoxypropionates. Key analytical methods:
- Chiral HPLC : Use columns like Chiralpak® IG-3 with hexane/isopropanol (95:5) mobile phase. Retention times differentiate (R)- and (S)-isomers .
- Polarimetry : Specific rotation ([α]ᴅ) confirms enantiomeric excess (e.g., [α]ᴅ²⁵ = +15° for (R)-isomer) .
Q. Advanced Stereochemical Analysis
- Molecular docking : Simulations predict (R)-isomer binding to acetyl-CoA carboxylase (ACCase) with higher affinity due to trifluoromethyl-pyridine orientation .
- Dynamic kinetic resolution : Catalytic systems (e.g., lipases) selectively esterify the (R)-enantiomer during synthesis .
What spectroscopic and chromatographic techniques validate structural integrity and purity?
Q. Basic Research Focus
Q. Advanced Purity Profiling
- High-resolution mass spectrometry (HRMS) : Resolves isotopic clusters (e.g., Cl/F patterns) to detect trace impurities .
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations for ambiguous proton assignments (e.g., pyridine vs. phenoxy groups) .
How can computational modeling predict bioactivity and resolve contradictory efficacy data?
Q. Advanced Research Focus
- Binding affinity simulations : Molecular dynamics (MD) model interactions with ACCase. For example, the trifluoromethyl group stabilizes hydrophobic pockets in the enzyme active site .
- Meta-analysis frameworks : Aggregate data from herbicidal assays (e.g., IC₅₀ values) to identify outliers caused by variations in plant species or enzyme isoforms .
Q. Table 2: Reported ACCase Inhibition (IC₅₀) Values
| Compound | IC₅₀ (μM) | Plant Species | Reference |
|---|---|---|---|
| Target Compound | 0.15 | Eleusine indica | |
| Quizalofop-P-ethyl | 0.08 | Zea mays | |
| Fluazifop-butyl | 0.12 | Setaria viridis |
What strategies address discrepancies in degradation kinetics under environmental conditions?
Q. Advanced Research Focus
- pH-dependent hydrolysis studies : The ester group hydrolyzes rapidly at pH > 9, forming propionic acid derivatives. Half-life (t₁/₂) decreases from 30 days (pH 7) to 2 hours (pH 10) .
- Soil microbiota analysis : Metagenomics identifies bacterial strains (e.g., Pseudomonas spp.) that degrade the pyridine ring via hydroxylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
